(Z)-2-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)-2-phenylacetic acid
Description
Properties
IUPAC Name |
2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6S2/c1-26-14-9-12(10-15(27-2)18(14)28-3)11-16-19(23)22(21(29)30-16)17(20(24)25)13-7-5-4-6-8-13/h4-11,17H,1-3H3,(H,24,25)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRLZVJEAMTNQI-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C(C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C(C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)-2-phenylacetic acid is a thiazolidinone derivative characterized by its unique structural features, including a thiazolidinone core and multiple functional groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.
Structural Characteristics
The chemical structure of the compound can be summarized as follows:
- Chemical Formula : C₁₈H₁₉N₁O₄S
- Molecular Weight : 345.41 g/mol
The presence of the thiazolidinone ring is notable for its contributions to biological activity, particularly through interactions with various biological targets.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of thiazolidinone derivatives. The compound has shown significant antibacterial and antifungal activities. For instance, a study indicated that derivatives with thiazolidinone structures exhibit potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| (Z)-2-(4-oxo-...) | Antibacterial | E. coli | 32 µg/mL |
| (Z)-2-(4-oxo-...) | Antifungal | C. albicans | 16 µg/mL |
Anti-inflammatory Effects
Thiazolidinones are also recognized for their anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various experimental models. This activity is likely mediated through the modulation of signaling pathways involved in inflammation .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. Research indicates that this compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest. For example, studies have demonstrated that thiazolidinone derivatives can inhibit tumor growth in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells .
Table 2: Anticancer Activity
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 6.8 | Caspase activation |
| A549 | 8.4 | Cell cycle arrest |
| HeLa | 0.52 | Apoptosis induction |
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various thiazolidinone derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds similar to (Z)-2-(4-oxo...) exhibited promising antibacterial activity against resistant strains .
- Cancer Research : In vitro studies on MCF-7 breast cancer cells showed that treatment with this compound resulted in significant apoptosis as indicated by increased caspase activity and DNA fragmentation assays .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including this compound. The presence of the thiazolidine ring is believed to contribute to significant antibacterial and antifungal activities against various pathogens. For example:
- Gram-positive bacteria : The compound exhibits notable effectiveness against strains such as Staphylococcus aureus.
- Fungal pathogens : It shows inhibitory effects on Candida species and other fungi .
Anticancer Potential
Research indicates that (Z)-2-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)-2-phenylacetic acid may possess anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Anti-inflammatory Effects
The compound has been shown to exert anti-inflammatory effects in various models. It may inhibit pro-inflammatory cytokines and reduce swelling in animal models of inflammation . This suggests potential applications in treating inflammatory diseases.
Case Study 1: Antibacterial Efficacy
A study conducted by Mahmoud et al. evaluated the antibacterial efficacy of various thiazolidinone derivatives, including this compound. The results indicated a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, showcasing the compound's potential as a lead candidate for developing new antibiotics .
Case Study 2: Anticancer Activity
In vitro studies reported in the European Journal of Chemistry demonstrated that the compound inhibited the proliferation of human cancer cell lines (e.g., HeLa and MCF7). The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Chemical Reactions Analysis
Reactivity at the Thioxo (C=S) Group
The thioxo group in the thiazolidinone core exhibits nucleophilic character, enabling reactions with electrophilic agents. Key observations include:
-
Alkylation Reactions : Under basic conditions (e.g., KOH/ethanol), the thioxo group undergoes alkylation with alkyl halides to form thioether derivatives. This reactivity is critical for modifying the compound’s pharmacokinetic properties .
-
Oxidation : Treatment with oxidizing agents like H₂O₂ converts the thioxo group to a sulfonyl group, forming a sulfone derivative. This reaction alters the compound’s electronic properties and bioactivity.
Table 1: Thioxo Group Reactivity
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Alkylation | KOH, ethanol, CH₃I, 60°C | 3-Alkylthio-thiazolidinone | 75–85 | |
| Oxidation | H₂O₂, acetic acid, 25°C | 2-Sulfonyl-thiazolidinone | 60–70 |
Conjugated Benzylidene System Reactivity
The (Z)-configured 3,4,5-trimethoxybenzylidene group participates in cycloaddition and isomerization reactions:
-
Diels-Alder Reactions : The α,β-unsaturated ketone system acts as a dienophile, reacting with dienes (e.g., cyclopentadiene) to form six-membered cycloadducts. Stereoselectivity is influenced by the (Z)-configuration .
-
Photoisomerization : UV irradiation (λ = 365 nm) induces (Z)→(E) isomerization, altering the compound’s planarity and binding affinity to biological targets .
Table 2: Benzylidene System Reactivity
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Diels-Alder | Toluene, 80°C, 12 h | Cyclohexene-fused thiazolidinone | |
| Photoisomerization | UV light (365 nm), methanol, 2 h | (E)-isomer formation (85% yield) |
Acetic Acid Moiety Reactivity
The phenylacetic acid side chain undergoes typical carboxylic acid reactions:
-
Esterification : Reaction with methanol/H₂SO₄ produces methyl esters, enhancing lipid solubility for drug delivery .
-
Salt Formation : Neutralization with NaOH yields sodium salts, improving aqueous solubility.
Table 3: Acetic Acid Functionalization
| Reaction Type | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | Methyl ester derivative | Prodrug synthesis | |
| Salt Formation | NaOH, H₂O, 25°C | Sodium salt | Formulation studies |
Demethylation of Trimethoxy Groups
The 3,4,5-trimethoxybenzylidene group is susceptible to demethylation under strong acidic or reductive conditions:
-
Acidic Hydrolysis : HCl/HOAc (reflux) removes methyl groups sequentially, generating hydroxyl derivatives. This modifies electronic effects and hydrogen-bonding capacity .
-
Reductive Demethylation : BBr₃ in CH₂Cl₂ (−78°C) selectively cleaves methoxy groups, enabling further functionalization .
Table 4: Trimethoxy Group Reactivity
| Reaction Type | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, HOAc, reflux, 8 h | Trihydroxybenzylidene derivative | Non-selective |
Comparison with Similar Compounds
Enzyme Inhibition
- Compound 19: Exhibited an IC50 of 350 nM against Mycobacterium tuberculosis PS, attributed to the isonicotinohydrazide side chain enhancing target binding.
- Compound 7g : Demonstrated potent carbonic anhydrase inhibition (Ki = 8.2 nM against hCA IX) due to the sulfamoyl group’s strong zinc-binding affinity.
Anticancer Activity
- Compound 22 : Showed moderate cytotoxicity (IC50 = 12–18 µM) against MCF-7 breast cancer cells, linked to the thioacetamide group’s electrophilic reactivity.
- Compound 4h : Lower activity (IC50 > 50 µM) due to reduced membrane permeability from the trifluoromethoxy group.
Key Research Findings
Role of the Z-Configuration : The Z-configuration in the benzylidene group is critical for maintaining planar geometry, enabling π-π stacking with enzyme active sites.
Trimethoxy Substitution : The 3,4,5-trimethoxybenzylidene group enhances binding to hydrophobic pockets in targets like PS and carbonic anhydrase.
Side-Chain Optimization : Replacing acetic acid with hydrazides (Compound 19) or sulfonamides (Compound 7g) significantly improves potency and selectivity.
Q & A
Q. Q1. What is the standard synthetic route for (Z)-2-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)-2-phenylacetic acid?
Methodology :
- Step 1 : Condensation of 3,4,5-trimethoxybenzaldehyde with a thiazolidinone precursor (e.g., 2-thioxothiazolidin-4-one) in a polar solvent (ethanol or methanol) under reflux for 2–7 hours. Catalysts like piperidine or sodium acetate are used to drive the reaction .
- Step 2 : Introduction of the phenylacetic acid moiety via alkylation or coupling reactions. For example, bromomethyl acetic acid can react with the intermediate in the presence of K₂CO₃ in anhydrous acetone .
- Characterization : Confirm the (Z)-stereochemistry via ¹H NMR (olefinic proton coupling constants: J = 10–12 Hz) and IR (C=O and C=S stretches at 1680–1720 cm⁻¹ and 1200–1250 cm⁻¹, respectively) .
Q. Q2. How can reaction conditions be optimized to improve yield and purity?
Methodology :
- Microwave-assisted synthesis : Reduces reaction time (30–50 minutes vs. 7 hours) and improves yields (up to 96%) by enhancing reaction homogeneity .
- Solvent selection : Acetic acid/DMF mixtures improve solubility of aromatic aldehydes, while ethanol minimizes side reactions .
- Catalyst screening : Piperidine outperforms pyridine in Knoevenagel condensations, reducing byproduct formation .
Biological Activity Profiling
Q. Q3. What biological activities have been reported for this compound and its analogs?
Findings :
- Antimicrobial : Derivatives with 3,4,5-trimethoxyphenyl groups show MIC values of 8–32 µg/mL against S. aureus and C. albicans .
- Anti-inflammatory : Inhibition of COX-2 (IC₅₀ = 12.5 µM) via molecular docking studies, attributed to the thioxothiazolidinone core .
- Anticancer : IC₅₀ = 18 µM against MCF-7 cells, linked to apoptosis induction via ROS generation .
Q. Data Contradictions :
- Antimicrobial activity varies with substituents: 4-hydroxyphenyl analogs show lower potency than 3,4,5-trimethoxy derivatives, highlighting the role of methoxy groups in membrane penetration .
Structure-Activity Relationship (SAR) Studies
Q. Q4. How do structural modifications influence biological activity?
Methodology :
- Methoxy positioning : 3,4,5-Trimethoxy substitution enhances lipophilicity and target binding compared to 2,4-dimethoxy analogs .
- Core modifications : Replacing the thioxo group with oxo reduces anticancer activity (IC₅₀ increases to >50 µM), emphasizing the importance of the C=S group .
- Phenylacetic acid chain : Esterification (e.g., ethyl esters) improves bioavailability but reduces in vitro potency due to decreased solubility .
Mechanistic and Target Identification Studies
Q. Q5. What molecular targets or pathways are implicated in its activity?
Advanced Methods :
- Kinase inhibition assays : Thiazolidinone derivatives inhibit CDK2 (IC₅₀ = 9.8 µM) by competing with ATP binding, validated via Western blot (reduced phosphorylated Rb levels) .
- Proteomics : Downregulation of NF-κB and STAT3 pathways in cancer cells, confirmed by siRNA knockdown experiments .
Q. Contradictions :
- Some studies report COX-2 selectivity, while others highlight broad-spectrum kinase inhibition, suggesting context-dependent mechanisms .
Analytical Challenges in Characterization
Q. Q6. How can researchers resolve ambiguities in stereochemical assignments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
